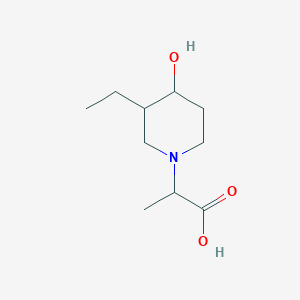

2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Description

2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is a piperidine-derived carboxylic acid featuring a hydroxyl group at the 4-position and an ethyl substituent at the 3-position of the piperidine ring. The compound’s structural uniqueness lies in its combination of a polar hydroxyl group, a lipophilic ethyl group, and a propanoic acid side chain, which may influence its solubility, pharmacokinetics, and target binding properties.

Properties

IUPAC Name |

2-(3-ethyl-4-hydroxypiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-8-6-11(5-4-9(8)12)7(2)10(13)14/h7-9,12H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNNYLAXVJPODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Ethyl-4-hydroxypiperidine with Propanoic Acid Derivatives

- The most common synthetic approach involves starting from 3-ethyl-4-hydroxypiperidine as the core intermediate.

- This intermediate is reacted with a suitable propanoic acid derivative, typically an acylating agent such as 2-bromopropanoic acid or propanoyl chloride.

- The reaction is usually conducted under basic conditions to facilitate nucleophilic substitution at the nitrogen atom of the piperidine ring.

- Bases such as triethylamine or potassium carbonate are employed to neutralize the acid formed and drive the reaction forward.

- Anhydrous conditions are preferred to prevent hydrolysis of acylating agents and to improve yield.

Reaction Conditions

- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

- Temperature control is critical; reactions are often performed at room temperature or slightly elevated temperatures (25–50 °C).

- Reaction times vary but generally range from several hours to overnight to ensure complete conversion.

- After reaction completion, the product is purified by recrystallization or chromatographic techniques to achieve high purity.

Industrial Scale Adaptations

- Continuous flow reactors are increasingly used in industrial settings to optimize reaction parameters such as temperature, pressure, and reactant concentrations.

- Automated systems allow precise control and reproducibility, enhancing yield and purity.

- Green chemistry principles are applied, including solvent recycling and minimizing waste, to make the process more sustainable.

Related Synthetic Methodologies Informing Preparation

While direct literature on the exact compound is limited, related compounds and derivatives provide insight into the preparation strategies:

These methods emphasize:

- The importance of selective alkylation/acylation at the nitrogen atom of piperidine.

- Use of bases to neutralize acid byproducts.

- Anhydrous and controlled temperature conditions to optimize yield.

- Purification through crystallization or chromatography.

Detailed Reaction Scheme (Conceptual)

- Starting Material: 3-ethyl-4-hydroxypiperidine

- Acylating Agent: 2-bromopropanoic acid or propanoyl chloride

- Base: Triethylamine or potassium carbonate

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Conditions: Stirring at room temperature or mild heating for 6–12 hours

- Work-up: Quenching, extraction, and purification by recrystallization or chromatography

Research Findings and Optimization

- Studies indicate that the hydroxyl group at the 4-position can influence the nucleophilicity of the nitrogen, requiring careful base selection and reaction conditions to avoid side reactions such as esterification or over-acylation.

- Use of protecting groups for the hydroxyl moiety is sometimes necessary in multistep syntheses to prevent unwanted reactions.

- Continuous flow synthesis has shown to improve reaction efficiency and product consistency for similar piperidine derivatives.

- Purity and yield optimization involve adjusting solvent polarity and reaction time, with chromatographic purification preferred for small-scale laboratory synthesis.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3-Ethyl-4-hydroxypiperidine + 2-bromopropanoic acid | Alkylation at nitrogen | Base present to neutralize acid; anhydrous solvent |

| 2 | Base (triethylamine/K2CO3) | Neutralize HBr/HCl byproduct | Avoids hydrolysis; promotes nucleophilic substitution |

| 3 | Solvent: DCM or THF | Medium for reaction | Anhydrous to prevent side reactions |

| 4 | Temperature: 25–50 °C | Optimize reaction rate | Higher temps may cause side reactions |

| 5 | Purification: recrystallization or chromatography | Isolate pure product | Essential for removing unreacted starting materials and side products |

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid moiety can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of 3-ethyl-4-oxopiperidine derivatives.

Reduction: Formation of 2-(3-ethyl-4-hydroxypiperidin-1-yl)propanol.

Substitution: Formation of various 2-(3-substituted-4-hydroxypiperidin-1-yl)propanoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid has been investigated for its potential as a therapeutic agent. Its structural components suggest that it may interact with various biological targets, making it a candidate for drug development.

Case Study: PPAR Agonism

Research has indicated that compounds with similar piperidine structures exhibit activity as PPAR (Peroxisome Proliferator-Activated Receptor) agonists. Specifically, derivatives have shown promise in modulating metabolic pathways related to lipid metabolism and glucose homeostasis, which are crucial in the treatment of conditions like diabetes and obesity .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its hydroxypiperidine moiety can participate in various chemical reactions, including:

- Nucleophilic Substitution : The hydroxyl group can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.

- Reduction Reactions : The carboxylic acid functionality can be reduced to alcohols or aldehydes, allowing for further functionalization.

Table 1: Chemical Reactions Involving 2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic Acid

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | Alkylated products |

| Reduction | Reduction using LiAlH4 | Alcohol derivatives |

| Esterification | Reaction with alcohols | Esters |

Biological Studies

The compound's unique structure allows it to be utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it valuable for studying enzyme kinetics and mechanisms.

Case Study: Enzyme Interaction

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential applications in neuropharmacology .

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, facilitating the compound’s biological activity. Detailed studies on the exact molecular targets and pathways are ongoing, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid to related compounds from patents and literature, focusing on structural features, functional groups, and inferred biological relevance.

Key Structural Differences

Functional Group and Pharmacophore Analysis

- Piperidine vs. Cyclohexane/Cyclopentyl Cores : The target compound’s piperidine ring offers conformational flexibility compared to rigid bicyclic (GB02218983) or cyclohexane (EP00342850) systems. This may enhance binding to flexible enzyme active sites.

- Carboxylic Acid Side Chain: The propanoic acid moiety is a common feature among ACE inhibitors (e.g., EP00361365), but its linkage to a piperidine ring instead of a benzamide or proline derivative may modulate target selectivity .

Inferred Pharmacological Implications

- ACE Inhibition Potential: Compounds like 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (EP00361365) with thiol and carboxylate groups are known ACE inhibitors. The target compound’s carboxylate and hydroxyl groups may similarly coordinate zinc in ACE’s active site, though its piperidine ring could reduce potency compared to bicyclic analogs .

- Metabolic Stability : The ethyl group at the 3-position may enhance lipophilicity and membrane permeability compared to polar methoxyethoxy-containing analogs (GB02218983), but the hydroxyl group could increase susceptibility to glucuronidation.

Biological Activity

2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is an organic compound characterized by its piperidine ring with a hydroxyl group and a propanoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and receptor modulation.

The biological activity of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of hydroxyl and carboxylic acid groups enables the formation of hydrogen bonds and ionic interactions, which are crucial for its binding affinity and specificity. These interactions can modulate biological pathways, leading to diverse physiological effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, contributing to its therapeutic potential.

- Receptor Binding : The compound's structural features allow it to bind effectively to certain receptors, influencing signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of phospholipase A2 | |

| Receptor Modulation | Interaction with various receptors | |

| Anti-inflammatory | Inhibition of nitric oxide production |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| 2-(3-Hydroxypiperidin-1-yl)propanoic acid | Enzyme inhibition, receptor interaction | Hydroxyl and carboxylic acid groups |

| 4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid | Similar structural features, distinct activity | Different substituents on the piperidine ring |

Case Studies

Several studies have explored the biological implications of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid:

- Inhibition of Lysosomal Phospholipase A2 : A study demonstrated that the compound's inhibition of lysosomal phospholipase A2 correlates with reduced drug-induced phospholipidosis, suggesting a potential role in mitigating drug toxicity .

- Anti-inflammatory Effects : In vitro studies on similar compounds showed significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells, indicating that derivatives of this compound may possess anti-inflammatory properties .

- Therapeutic Applications : The compound's unique structure allows for modifications that could enhance its efficacy as a therapeutic agent in various diseases, particularly those involving enzyme dysregulation or inflammatory processes.

Research Findings

Recent research emphasizes the importance of structural characteristics in determining the biological activity of compounds similar to 2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. The presence of functional groups such as hydroxyl and carboxylic acids plays a critical role in modulating interactions with biological targets . Additionally, ongoing studies are focused on optimizing these compounds for better therapeutic outcomes.

Q & A

Basic Research Questions

Q. What established synthetic pathways are used for 2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis typically involves piperidine derivatives as precursors. Key steps include:

- Alkylation : Introducing the ethyl group at the 3-position using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Hydroxylation : Oxidation or selective protection/deprotection to install the 4-hydroxy group.

- Propanoic Acid Coupling : Amide or ester bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Optimization : Yield improvements require precise stoichiometry, inert atmospheres, and temperature control (e.g., 0–25°C for sensitive intermediates).

- Reference : General synthetic strategies for piperidine derivatives are documented in PubChem .

Q. How is the structural integrity of this compound validated using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., hydroxyl at δ 1.2–1.5 ppm, piperidine protons at δ 2.5–3.5 ppm). -NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.

- IR : Peaks at 3200–3600 cm (O-H stretch) and 1650–1750 cm (C=O).

- Mass Spectrometry : Molecular ion ([M+H]) matches theoretical mass (e.g., 215.2 g/mol).

- Reference : Structural characterization protocols align with PubChem’s data deposition standards .

Q. What solubility properties are critical for formulating this compound in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). LogP (~1.5) predicts moderate hydrophilicity.

- Partition Coefficients : Use shake-flask or HPLC methods to determine logD (pH-dependent).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid with biological targets?

- Methodological Answer :

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate binding interactions with enzymes (e.g., kinases) using force fields (AMBER/CHARMM).

- Docking Studies : AutoDock Vina or Schrödinger Suite to screen target affinity (e.g., ΔG < -8 kcal/mol indicates strong binding).

- Reference : ICReDD’s integration of computational and experimental workflows validates such approaches .

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data?

- Methodological Answer :

- Cross-Validation : Compare solution-state (NMR) and solid-state (X-ray) conformations.

- Dynamic Effects : Use variable-temperature NMR to detect rotational barriers or hydrogen-bonding shifts.

- Crystallization Conditions : Optimize solvents (e.g., methanol/water mixtures) to reduce lattice distortions.

Q. What engineering challenges arise when scaling up synthesis from milligram to gram scale?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems for exothermic steps (prevents thermal runaway).

- Purification : Switch from column chromatography to recrystallization or distillation.

- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., in-line IR).

- Reference : CRDC classifications emphasize reaction fundamentals and reactor design for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.